molecular formula C24H20ClNO3 B14974343 5-(4-chlorophenyl)-3-hydroxy-1-(4-methoxybenzyl)-4-phenyl-1,5-dihydro-2H-pyrrol-2-one

5-(4-chlorophenyl)-3-hydroxy-1-(4-methoxybenzyl)-4-phenyl-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B14974343
M. Wt: 405.9 g/mol
InChI Key: WMXWCTSEIBWAOA-UHFFFAOYSA-N
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Description

5-(4-CHLOROPHENYL)-3-HYDROXY-1-[(4-METHOXYPHENYL)METHYL]-4-PHENYL-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound with a unique structure that includes a pyrrole ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-CHLOROPHENYL)-3-HYDROXY-1-[(4-METHOXYPHENYL)METHYL]-4-PHENYL-2,5-DIHYDRO-1H-PYRROL-2-ONE typically involves multi-step organic reactions. One common method involves the condensation of primary amines with corresponding aldehydes in methanol, followed by sequential reduction of the resulting Schiff bases with sodium borohydride in methanol and dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, as well as the use of industrial-grade reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

5-(4-CHLOROPHENYL)-3-HYDROXY-1-[(4-METHOXYPHENYL)METHYL]-4-PHENYL-2,5-DIHYDRO-1H-PYRROL-2-ONE can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or nitric acid under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction could lead to various alcohol derivatives.

Scientific Research Applications

5-(4-CHLOROPHENYL)-3-HYDROXY-1-[(4-METHOXYPHENYL)METHYL]-4-PHENYL-2,5-DIHYDRO-1H-PYRROL-2-ONE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(4-CHLOROPHENYL)-3-HYDROXY-1-[(4-METHOXYPHENYL)METHYL]-4-PHENYL-2,5-DIHYDRO-1H-PYRROL-2-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxyphenyl derivatives: These compounds share a similar structure and may have comparable biological activities.

    Pyrrole derivatives: Compounds with a pyrrole ring often exhibit diverse biological activities and are used in medicinal chemistry.

Uniqueness

5-(4-CHLOROPHENYL)-3-HYDROXY-1-[(4-METHOXYPHENYL)METHYL]-4-PHENYL-2,5-DIHYDRO-1H-PYRROL-2-ONE is unique due to its specific combination of functional groups and its potential for diverse chemical reactions and biological activities. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C24H20ClNO3

Molecular Weight

405.9 g/mol

IUPAC Name

2-(4-chlorophenyl)-4-hydroxy-1-[(4-methoxyphenyl)methyl]-3-phenyl-2H-pyrrol-5-one

InChI

InChI=1S/C24H20ClNO3/c1-29-20-13-7-16(8-14-20)15-26-22(18-9-11-19(25)12-10-18)21(23(27)24(26)28)17-5-3-2-4-6-17/h2-14,22,27H,15H2,1H3

InChI Key

WMXWCTSEIBWAOA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN2C(C(=C(C2=O)O)C3=CC=CC=C3)C4=CC=C(C=C4)Cl

Origin of Product

United States

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